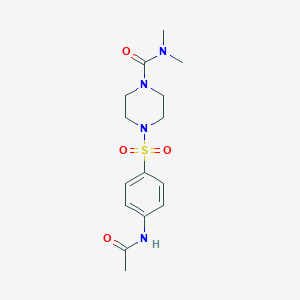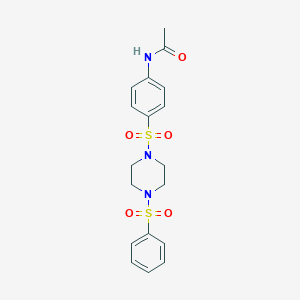
N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring multiple sulfonyl groups and a piperazine ring, makes it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
The synthesis of N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:
Synthesis of 4-(phenylsulfonyl)piperazine: : This can be achieved by reacting piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the sulfonyl group: : The resulting 4-(phenylsulfonyl)piperazine is then reacted with chlorosulfonic acid to introduce the second sulfonyl group.
Coupling with acetamide: : Finally, the compound is reacted with 4-aminophenyl acetamide to form the target molecule.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This often involves the use of advanced purification techniques and reaction conditions tailored to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl oxide derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl group with other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and cellular processes.
Medicine: : It has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.
Industry: : Its unique properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups and piperazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:
Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone: : This compound shares a similar piperazine and sulfonyl group structure but differs in the presence of the acetamide group.
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines: : This compound has a nitro group and a pyridinylmethyl group, making it distinct in its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-15(22)19-16-7-9-18(10-8-16)28(25,26)21-13-11-20(12-14-21)27(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELNYXBCPAGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B485999.png)

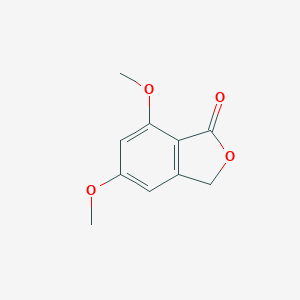
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B486014.png)
![5-methyl-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine](/img/structure/B486029.png)
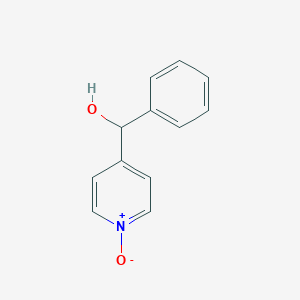
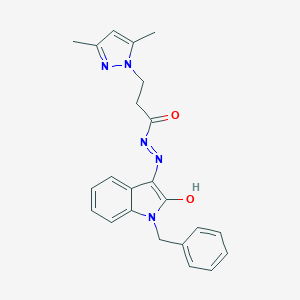
![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)
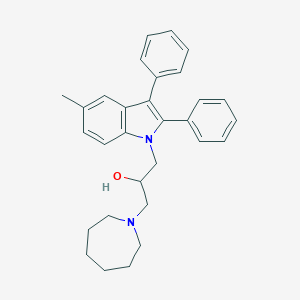
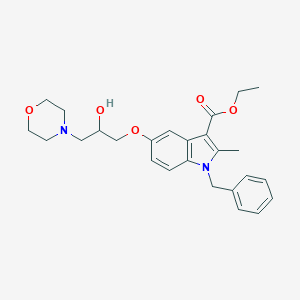
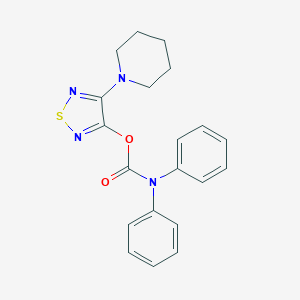
![N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B486065.png)
